4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a complex organic compound with the molecular formula C19H21ClFN3O3S . This compound is characterized by the presence of a chlorobenzene sulfonohydrazide moiety linked to a piperidine ring substituted with a fluorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves multiple stepsThe final step involves the coupling of the piperidine derivative with the chlorobenzene sulfonohydrazide under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-{[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide: Similar structure but with a different position of the fluorine atom on the benzyl group.
4-chloro-N’-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide: Another positional isomer with the fluorine atom at the para position.
4-chloro-N’-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide: Similar compound with a chlorine atom instead of fluorine on the benzyl group.
These comparisons highlight the uniqueness of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide in terms of its specific substituents and their positions, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTMWBSPLKEKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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